molecular formula C14H13NO2 B1609522 2-Azaniumyl-1,3-dihydrophenalene-2-carboxylate CAS No. 214279-39-7

2-Azaniumyl-1,3-dihydrophenalene-2-carboxylate

Cat. No.: B1609522
CAS No.: 214279-39-7
M. Wt: 227.26 g/mol
InChI Key: OJKWYWRCKORKPW-UHFFFAOYSA-N
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Description

2-Azaniumyl-1,3-dihydrophenalene-2-carboxylate is an organic compound with the molecular formula C10H12ClNO2. This compound is a white solid that is sparingly soluble in water but can dissolve in certain organic solvents .

Chemical Reactions Analysis

2-Azaniumyl-1,3-dihydrophenalene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .

Mechanism of Action

The mechanism of action of 2-Azaniumyl-1,3-dihydrophenalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, indole derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific application and derivative used.

Properties

IUPAC Name

2-azaniumyl-1,3-dihydrophenalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-14(13(16)17)7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKWYWRCKORKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)CC1(C(=O)[O-])[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428113
Record name 2-azaniumyl-1,3-dihydrophenalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214279-39-7
Record name 2-azaniumyl-1,3-dihydrophenalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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